2-(2-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
Description
2-(2-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 2-fluorophenoxy group linked to an acetamide backbone. The phenyl ring at the acetamide’s nitrogen is further substituted with a 2-(morpholin-4-yl)-2-oxoethyl moiety. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (morpholine) groups, which may enhance its pharmacokinetic properties, such as solubility and target binding.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-17-3-1-2-4-18(17)27-14-19(24)22-16-7-5-15(6-8-16)13-20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRNALJLILOEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22FNO3
- Molecular Weight : 345.39 g/mol
- IUPAC Name : 2-(2-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Notably, it has been studied for its affinity towards histamine receptors, particularly the H3 receptor, which plays a crucial role in regulating sleep-wake cycles and cognitive functions.
Pharmacological Effects
- Histamine H3 Receptor Modulation :
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into the effectiveness and safety profiles:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide may exhibit anticancer properties. For instance, studies have shown that related compounds can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival . The ability to inhibit specific kinases could lead to new treatments for various cancers.
Neurological Applications
The morpholine component suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exhibit pharmacological effects in neurological disorders . This opens avenues for research into treatments for conditions such as Alzheimer’s disease or schizophrenia.
Anti-inflammatory Properties
There is emerging evidence that compounds featuring similar functional groups may possess anti-inflammatory effects. The modulation of inflammatory pathways could be beneficial in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The 2-fluorophenoxy group in the target compound may confer greater metabolic stability compared to chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidation.
- Bioactivity Clues : Compounds with morpholinyl-sulfonyl () or triazolone-morpholinyl () groups exhibit receptor antagonism, suggesting the target compound may share similar mechanisms.
Analogs with Modified Acetamide Cores
Table 2: Functional Group Variations and Activities
Key Observations:
- Morpholinone vs.
- Therapeutic Potential: Radiotherapy sensitizers like 19p demonstrate that acetamide derivatives with aromatic substitutions can enhance biological activity, supporting further investigation of the target compound’s fluorophenoxy group.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to , involving coupling of fluorophenoxyacetic acid with a morpholinyl-oxoethyl-aniline intermediate.
- Pharmacokinetic Predictions : Compared to compounds with sulfonyl () or formyl () groups, the target’s fluorine and morpholinyl groups may improve oral bioavailability due to balanced lipophilicity and hydrogen-bonding capacity.
- Biological Screening Priorities: Given the vasopressin antagonism of brezivaptanum , the target compound should be tested for receptor-binding assays. Additionally, its fluorophenoxy group warrants evaluation in radiotherapy sensitization studies, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
